Ethyl 2-benzylidene-3-oxobutanoate
Overview
Description
Ethyl 2-benzylidene-3-oxobutanoate is an organic compound with the molecular formula C13H14O3. It is also known by other names such as ethyl α-acetylcinnamate and ethyl 3-oxo-2-(phenylmethylene)butanoate . This compound is characterized by its benzylidene group attached to an oxobutanoate ester, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is involved in various chemical reactions, suggesting that it may interact with multiple molecular targets .
Mode of Action
Ethyl 2-benzylidene-3-oxobutanoate is a type of α,β-unsaturated carbonyl compound. These compounds are known to undergo nucleophilic addition reactions, particularly Michael additions, with various nucleophiles . This suggests that this compound may interact with its targets through covalent bond formation, leading to changes in the targets’ structure and function .
Biochemical Pathways
It’s known that α,β-unsaturated carbonyl compounds like this compound can participate in various organic reactions, including michael additions and aldol condensations . These reactions are fundamental to many biochemical pathways, suggesting that this compound could potentially influence a wide range of biological processes.
Pharmacokinetics
The compound’s molecular weight (21825 g/mol) and its lipophilic nature (LogP = 221) suggest that it may have good bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it’s known that the α-acetyl cinnamate/acetoacetate exchange reaction involving similar compounds occurs at temperatures above 140°C . This suggests that the reactivity and thus the biological activity of this compound could be temperature-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylidene-3-oxobutanoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is typically carried out under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes and the use of more robust catalysts to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylidene-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-benzylidene-3-oxobutanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-benzylidene-3-oxobutanoate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 3-oxo-2-(phenylmethylene)butanoate: Shares a similar structure but may differ in reactivity and applications.
Ethyl α-acetylcinnamate: Another name for the same compound, highlighting its versatility in nomenclature.
3-oxo-2-(phenylmethylene)butanoic acid ethyl ester: A closely related compound with similar chemical properties.
These compounds are often used interchangeably in various chemical reactions and applications, but this compound stands out due to its specific synthetic utility and biological activity .
Properties
IUPAC Name |
ethyl (2E)-2-benzylidene-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZGINZXVVKWKV-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337851 | |
Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Balsamic aroma with tropical fruit notes. | |
Record name | Ethyl alpha-acetylcinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl alpha-acetylcinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2227/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
620-80-4, 15802-62-7 | |
Record name | Ethyl alpha-acetylcinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-acetylcinnamate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-2-benzylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101337851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL .ALPHA.-ACETYLCINNAMATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B50D0O5PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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